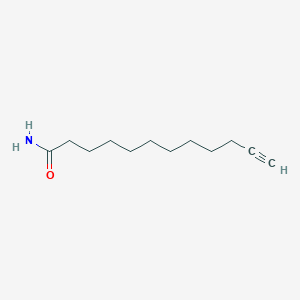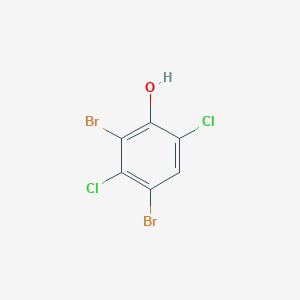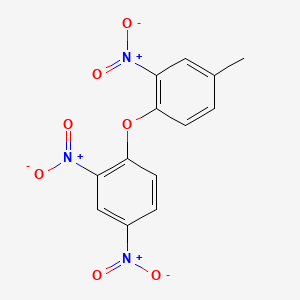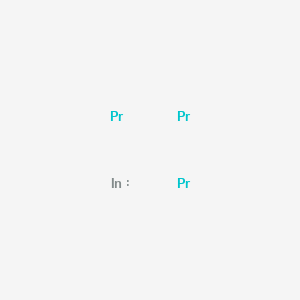
Indium--praseodymium (1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indium–praseodymium (1/3) is a compound that combines the elements indium and praseodymium in a specific stoichiometric ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of indium–praseodymium (1/3) can be achieved through various synthetic routes. One common method involves the co-precipitation of indium and praseodymium salts, followed by calcination. The reaction typically involves the use of indium nitrate and praseodymium nitrate as precursors, which are dissolved in water and then precipitated using a base such as ammonium hydroxide. The resulting precipitate is then calcined at high temperatures to form the desired compound .
Industrial Production Methods: In industrial settings, the production of high-purity indium–praseodymium (1/3) may involve more advanced techniques such as electrochemical deposition or vacuum distillation. These methods ensure the removal of impurities and the formation of a highly pure product .
Análisis De Reacciones Químicas
Types of Reactions: Indium–praseodymium (1/3) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can participate in oxidation reactions where it reacts with oxygen to form oxides. It can also undergo reduction reactions, particularly in the presence of reducing agents such as hydrogen or carbon monoxide .
Common Reagents and Conditions: Common reagents used in reactions involving indium–praseodymium (1/3) include oxygen, hydrogen, and various acids and bases. The reaction conditions can vary widely depending on the desired outcome, but typical conditions include elevated temperatures and controlled atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from reactions involving indium–praseodymium (1/3) depend on the specific reaction conditions. For example, oxidation reactions typically yield oxides of indium and praseodymium, while reduction reactions may produce metallic indium and praseodymium .
Aplicaciones Científicas De Investigación
Indium–praseodymium (1/3) has a wide range of applications in scientific research. In the field of materials science, it is used to develop advanced materials with unique electronic and optical properties. For example, it has been used to create thin-film transistors with high mobility and stability . In biology and medicine, indium–praseodymium (1/3) is explored for its potential use in imaging and diagnostic applications due to its ability to emit Auger electrons . Additionally, it has applications in catalysis, where it serves as a catalyst in various organic reactions .
Mecanismo De Acción
The mechanism by which indium–praseodymium (1/3) exerts its effects depends on its specific application. In electronic applications, the compound’s high mobility and stability are attributed to the suppression of oxygen vacancy-related defects and the formation of a dense, ultrathin film . In biological applications, the emission of Auger electrons by indium–praseodymium (1/3) complexes can cause localized damage to target cells, making it useful for imaging and therapeutic purposes .
Comparación Con Compuestos Similares
Similar Compounds: Compounds similar to indium–praseodymium (1/3) include other indium-based and praseodymium-based materials, such as indium oxide, praseodymium oxide, and mixed metal oxides like indium-tin oxide and praseodymium-neodymium oxide .
Uniqueness: What sets indium–praseodymium (1/3) apart from these similar compounds is its unique combination of properties derived from both indium and praseodymium. This combination results in materials with enhanced electronic, optical, and catalytic properties, making it a valuable compound for a wide range of applications .
Propiedades
Número CAS |
12136-33-3 |
|---|---|
Fórmula molecular |
InPr3 |
Peso molecular |
537.541 g/mol |
InChI |
InChI=1S/In.3Pr |
Clave InChI |
FORAWBXJRAPQOY-UHFFFAOYSA-N |
SMILES canónico |
[In].[Pr].[Pr].[Pr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


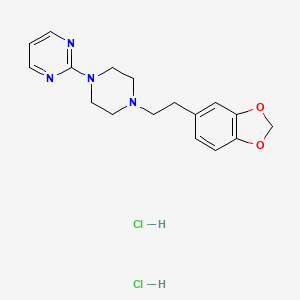
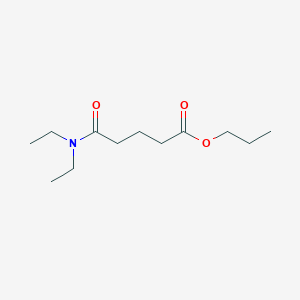
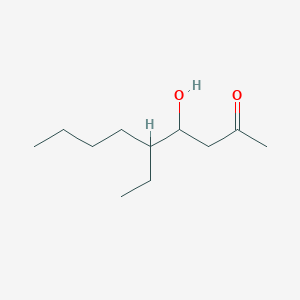

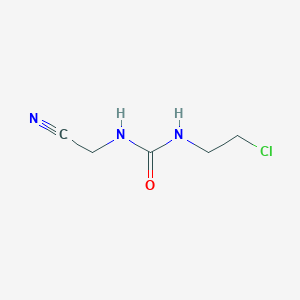
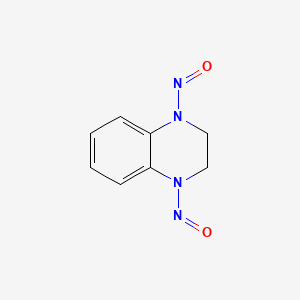
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)
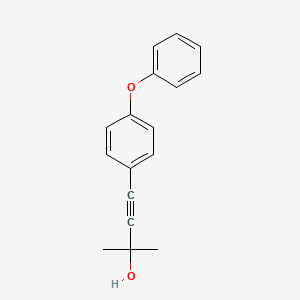
![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
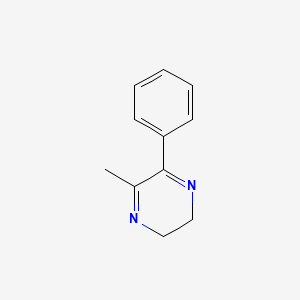
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)
